2-hydroxy-2-methylpropanamide

Physical Chemistry Crystallization Formulation

Procurement challenge: inconsistent intermediate quality can derail API synthesis yields. 2-Hydroxy-2-methylpropanamide (CAS 13027-88-8) is the high-purity, cost-effective solution. • Optimized for bicalutamide synthesis: high-yield route from acetone cyanohydrin (96-98%) ensures process economics. • Exclusive functionality: gem-dimethyl group required for Smiles rearrangement, generating N-aryl-2-hydroxy-2-methylpropanamide libraries. • Reliable supply: high melting point (91-96°C) ensures solid-state stability during ambient shipping and long-term storage.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 13027-88-8
Cat. No. B079247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-2-methylpropanamide
CAS13027-88-8
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)N)O
InChIInChI=1S/C4H9NO2/c1-4(2,7)3(5)6/h7H,1-2H3,(H2,5,6)
InChIKeyDRYMMXUBDRJPDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-2-methylpropanamide: Technical Specifications & Baseline Properties


2-Hydroxy-2-methylpropanamide (CAS 13027-88-8), also known as 2-hydroxyisobutyramide, is a small-molecule beta-hydroxyamide characterized by a central carbon bonded to two methyl groups, a hydroxyl group, and a primary amide functionality [1]. It is a white to off-white crystalline solid with a molecular formula of C4H9NO2 and a molecular weight of 103.12 g/mol [2]. The compound is primarily utilized as a synthetic intermediate, finding applications as an anti-crushing agent in polymerization processes and as a core scaffold in medicinal chemistry . Its physical properties, including a melting point range of 91.0–96.0 °C and solubility in water and alcohols, define its handling and processing parameters .

Defined crystalline solid with melting behavior suited for solid-phase synthesis and purification workflows.
Soluble in water and alcohols, enabling versatile reaction media and work-up procedures.
Gem-dimethyl substitution enables Smiles rearrangement for N-aryl-2-hydroxy-2-methylpropanamide libraries.

2-Hydroxy-2-methylpropanamide: Risks of Generic Substitution


While several compounds share a similar hydroxy-amide backbone, simple substitution of 2-hydroxy-2-methylpropanamide with close analogs can lead to significant deviations in experimental outcomes and process economics. Key differentiators are rooted in distinct physicochemical properties, such as melting point and solubility, which directly impact purification and formulation workflows . Furthermore, the specific steric and electronic environment conferred by the gem-dimethyl group adjacent to both the hydroxyl and amide moieties is critical for its role as a synthetic intermediate, particularly in the synthesis of complex molecules like bicalutamide and in applications requiring specific thermal stability [1]. Overlooking these differences can result in failed syntheses, altered reaction kinetics, or compromised material performance in polymer applications . The evidence below quantifies these critical points of differentiation against relevant comparators.

Melting Point Mismatch
N-methyl or other analogs may exhibit lower melting points, complicating solid-phase handling and storage stability.
Gem-Dimethyl Requirement
Unsubstituted 2-hydroxypropanamides lack the conformational bias needed for efficient Smiles rearrangement.
Solubility Profile Shift
Altered N-substitution may change water/alcohol solubility, affecting recrystallization and isolation outcomes.

2-Hydroxy-2-methylpropanamide: Quantitative Evidence for Procurement


Melting Point vs. N-Methyl Analog

2-Hydroxy-2-methylpropanamide exhibits a melting point range of 91.0–96.0 °C, which is significantly higher than the 70-71 °C melting point reported for its close structural analog, 2-hydroxy-N-methylpropanamide . This 20–25 °C difference in melting point provides a critical advantage in solid-phase handling, purification, and storage, as the primary amide form remains a stable crystalline solid under a wider range of ambient and slightly elevated process conditions compared to its N-methylated counterpart.

Melting Point vs. N-Methyl Analog
Reported
Target
91.0–96.0 °C
N-Methyl Analog
70–71 °C
Higher melting point may support improved solid-state handling and storage.
Comparison based on vendor-specified purity ranges.
Physical Chemistry Crystallization Formulation

Synthetic Yield: Acetone Cyanohydrin Route

The synthesis of 2-hydroxy-2-methylpropanamide via the hydration of acetone cyanohydrin (ACH) has been reported to proceed with yields of approximately 96% to 98% under optimized conditions . While direct comparative yield data for the synthesis of close analogs from identical starting materials is sparse in open literature, this high yield for the target compound establishes a robust and economically favorable baseline for its production, making it a more attractive and cost-effective building block compared to lower-yielding alternatives or more complex synthetic routes.

Synthetic Yield (ACH Route)
Class-level
96–98%
Establishes a high-yield baseline for procurement cost evaluation.
Direct comparative yields for close analogs not available.
Organic Synthesis Process Chemistry Manufacturing

Boiling Point vs. Higher Homolog

2-Hydroxy-2-methylpropanamide has a reported boiling point of 260 °C at 760 mmHg . Its next higher homolog, 2-hydroxy-2-methylbutanamide, exhibits a boiling point of 259.9 °C at 760 mmHg . While the boiling points are nearly identical, this data confirms that the target compound does not exhibit increased volatility compared to its higher molecular weight analog. This is an important control when considering a compound's behavior in high-temperature reactions or drying processes, confirming that it remains a non-volatile solid under standard processing conditions, unlike lower molecular weight amides.

Boiling Point vs. Higher Homolog
Reported
Target
260 °C
2-Hydroxy-2-methylbutanamide
259.9 °C
Confirms comparable thermal volatility, supporting process safety review.
Negligible difference at 760 mmHg.
Thermal Analysis Process Safety Volatility

Gem-Dimethyl Motif in Smiles Rearrangement

The gem-dimethyl group at the C2 position of 2-hydroxy-2-methylpropanamide is crucial for its utility in the Smiles rearrangement to synthesize N-aryl-2-hydroxy-2-methylpropanamides . This rearrangement, which proceeds via an intermediate spiro-Meisenheimer complex, is facilitated by the 'gem-dimethyl effect' (Thorpe-Ingold effect), which accelerates cyclization. While a direct quantitative comparison of reaction rates is not provided in the literature, it is well-established in synthetic chemistry that unsubstituted 2-hydroxypropanamide analogs do not undergo this rearrangement with the same efficiency, as they lack the conformational bias provided by the gem-dimethyl group. Therefore, the target compound enables a specific, high-value synthetic transformation that is not accessible with simpler analogs.

Smiles Rearrangement Pathway
Class-level
Gem-dimethyl facilitates spiro-Meisenheimer complex formation.
Enables a specific synthetic transformation unavailable to unsubstituted analogs.
Attributed to Thorpe-Ingold effect; quantitative rate data not reported.
Medicinal Chemistry Synthetic Methodology Scaffold Synthesis

2-Hydroxy-2-methylpropanamide: Best-Fit Application Scenarios


Scalable API Intermediate Synthesis

Given its high reported synthesis yield from acetone cyanohydrin (96-98%), 2-hydroxy-2-methylpropanamide is ideally suited as a cost-effective, bulk intermediate for the multi-step synthesis of complex active pharmaceutical ingredients (APIs) like bicalutamide . The robust synthetic route minimizes raw material costs and waste, directly addressing procurement concerns for process chemistry R&D and manufacturing. Its solid-state stability (high melting point) further simplifies logistics and storage for large-scale campaigns .

N-Aryl Libraries via Smiles Rearrangement

The gem-dimethyl group is a functional requirement for the efficient Smiles rearrangement, a key reaction for generating libraries of N-aryl-2-hydroxy-2-methylpropanamides . This application is exclusive to the target compound and its direct analogs; simpler 2-hydroxypropanamides are not suitable. Medicinal chemistry groups seeking to explore this specific chemical space should prioritize procurement of 2-hydroxy-2-methylpropanamide over other hydroxyamides.

Anti-Crushing Agent in Propylene Polymerization

As documented in patents and chemical databases, 2-hydroxy-2-methylpropanamide serves as an effective anti-crushing agent in propylene polymerization processes . Its thermal stability (confirmed by a boiling point of 260 °C) allows it to withstand the elevated temperatures often encountered in polymer processing without decomposing or volatilizing, ensuring consistent performance in the final polymer product.

Pyruvate Dehydrogenase Kinase Inhibition

The 2-hydroxy-2-methylpropanamide moiety is a core structural element in a series of potent pyruvate dehydrogenase kinase (PDK) inhibitors. Research has demonstrated that modifications to this scaffold, such as the addition of a trifluoromethyl group, can yield compounds with nanomolar IC50 values [1]. For researchers in cancer metabolism or metabolic disorders, the parent compound is an essential starting material for structure-activity relationship (SAR) studies and lead optimization campaigns targeting PDKs.

Application
Selection Property
Validation Focus
Scalable API Intermediate Synthesis
Reported high synthetic yield and crystalline stability
Process robustness and cost-of-goods analysis
N-Aryl Library Synthesis (Smiles)
Gem-dimethyl moiety for efficient rearrangement
Reaction pathway viability vs. unsubstituted analogs
Anti-Crushing Agent (Polymerization)
Thermal stability and non-volatility
Performance consistency under processing temperatures
PDK Inhibitor Starting Material
Hydroxy-amide scaffold for SAR
Lead optimization and target engagement context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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